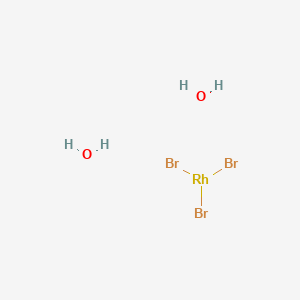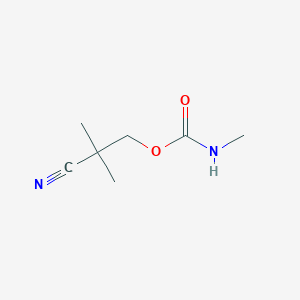
Rhodium(III) bromide dihydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rhodium(III) bromide dihydrate (RhBr3•2H2O) is a crystalline compound composed of rhodium, bromine and two molecules of water. It is a strong oxidizing agent and has a wide range of applications in scientific research, including its use as a catalyst in organic synthesis and as a reagent in biochemical and physiological studies.
Wissenschaftliche Forschungsanwendungen
Chemical Reactions and Molecular Structures
- Rhodium(III) bromide dihydrate reacts with diphenylphosphine, forming colorless and orange products characterized by single-crystal X-ray diffraction. These products show potential in molecular structure studies and chemical reaction analysis (Howard, Wheeler, & Buccella, 2020).
Catalysis in C-H Bond Amination
- In the presence of a planar trianionic ligand, Rhodium(III) complexes catalyze C-H bond amination, indicating its effectiveness in catalysis and potential in organic synthesis (Fujita, Sugimoto, Morimoto, & Itoh, 2018).
Oxidative C-H Activation for Bond Formation
- Rhodium(III)-catalyzed direct functionalization of C-H bonds leads to various bond formations, demonstrating its utility in creating complex molecules from simple starting materials (Song, Wang, & Li, 2012).
Extraction from Nitric Acid Medium
- Efficient extraction of Rh(III) from nitric acid solutions using hydrophobic ionic liquids highlights its potential in the recovery of rhodium from spent nuclear fuel (Bell & Ikeda, 2012).
Intermolecular Hydroarylation of Alkynes
- The hydroarylation of internal alkynes catalyzed by rhodium(III) provides a method for the synthesis of complex organic molecules, showcasing its application in organic synthesis (Schipper, Hutchinson, & Fagnou, 2010).
Ionic Liquid Ultrasound-Assisted Extraction
- Ionic liquid-based ultrasound-assisted extraction methods for rhodium(III) signify advancements in analytical methods for metal ion separation and determination (Molaakbari, Mostafavi, & Afzali, 2011).
Synthesis of Functionalized Molecules
- The synthesis of functionalized molecules through rhodium(III)-catalyzed ortho brominations and iodinations of N-acylsulfoximines indicates its importance in creating complex compounds with potential applications in various fields (Cheng, Dong, Parthasarathy, & Bolm, 2017).
Nanoparticle Stabilization and Catalysis
- Rhodium(0) nanoparticles, stabilized by PEG-tagged imidazolium salts, act as efficient and recyclable catalysts, suggesting their use in sustainable chemistry and material science applications (Fernández & Pleixats, 2020).
Improved Chemical Separations
- Diamidoamine reagents demonstrate the potential for improved extraction of Rh(III) from hydrochloric acid, highlighting advancements in the sustainability of metal extraction processes (Narita et al., 2019).
Templating Metal Center for Catenanes
- Rhodium(III) serves as a templating metal center for building [2]catenanes, indicating its role in the construction of molecular architectures and complexes (Mobian, Kern, & Sauvage, 2003).
Eigenschaften
IUPAC Name |
tribromorhodium;dihydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3BrH.2H2O.Rh/h3*1H;2*1H2;/q;;;;;+3/p-3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZRALCXGPVGDDT-UHFFFAOYSA-K |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.Br[Rh](Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Br3H4O2Rh |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(2-Tetrahydropyranyl)oxy]propanoic acid](/img/structure/B6329450.png)




![(11bR)-2,6-Bis[3,5-bis(1,1-dimethylethyl)-4-methoxyphenyl]-4-hydroxy-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin, 98%, (99% ee)](/img/structure/B6329482.png)





